[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone features a 1,4-benzothiazine core with a 1,1-dioxido modification, a 4-phenoxyphenyl substituent at position 4, and a phenyl methanone group at position 2. The sulfone (dioxido) group enhances electronic stability, while the phenoxyphenyl moiety contributes to aromatic interactions and steric bulk.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO4S/c29-27(20-9-3-1-4-10-20)26-19-28(24-13-7-8-14-25(24)33(26,30)31)21-15-17-23(18-16-21)32-22-11-5-2-6-12-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKWPJTNAZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule characterized by its unique structural features, including a benzothiazine core and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 452.49 g/mol. Its structure includes:
- A benzothiazine ring , which contributes to its pharmacological properties.
- A dioxido group that enhances its reactivity.
- Phenoxy and phenyl groups , which increase lipophilicity and may influence interactions with biological targets.
Predicted Biological Activities
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have suggested several potential biological activities for this compound. These include:
| Activity | Description |
|---|---|
| Antimicrobial | Potential to inhibit bacterial growth |
| Anticancer | Possible effects on cancer cell proliferation |
| Anti-inflammatory | May reduce inflammation in biological systems |
| Analgesic | Potential to alleviate pain |
The mechanism of action for this compound is still under investigation, but preliminary studies suggest that it may interact with specific molecular targets involved in oxidative stress and apoptosis pathways. The dioxido functionality likely plays a critical role in these interactions, potentially leading to the inhibition of certain enzymes related to inflammation and cancer progression.
Synthesis and Characterization
The synthesis of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. Common methods include:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of the dioxido group via oxidation processes.
- Functionalization with phenoxy and phenyl groups to enhance biological activity.
Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of derivatives of this compound. For instance:
- Antimicrobial Activity : In vitro tests have shown that derivatives exhibit varying degrees of antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Analgesic Effects : Animal model studies indicated that certain derivatives significantly reduced pain responses in writhing tests, highlighting their potential as analgesics.
- Anti-inflammatory Properties : Research demonstrated that some derivatives could inhibit inflammatory markers in cell cultures, supporting their use in inflammatory conditions.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenoxybenzamine | Aromatic amine | Antihypertensive |
| Benzothiazine Derivatives | Heterocyclic with sulfur | Antimicrobial |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
The uniqueness of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone lies in its specific combination of dioxido functionality and benzothiazine structure, which may provide distinct pharmacological profiles compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Alkyl/Aryl Substituents
- 4-(4-Butylphenyl) analog (C₂₅H₂₃NO₃S, MW 417.52): Replacing the phenoxyphenyl group with a 4-butylphenyl chain () reduces aromaticity and increases lipophilicity (logP ~4.5 estimated). This modification may enhance membrane permeability but reduce target binding specificity due to decreased π-π stacking .
- Molecular weight (unreported) is likely comparable to the target compound (~470–500 Da) .
Halogenated Derivatives
- The 4-methylphenyl methanone group further increases hydrophobicity .
4-(3,5-Difluorophenyl) analog (CAS 1251698-75-5):
Difluorination optimizes steric and electronic properties for receptor binding, as seen in kinase inhibitors. Molecular weight (unreported) is likely ~460–480 Da .
Ether and Heterocyclic Modifications
- 4-(Benzyloxy)phenyl analog (C₂₈H₂₀FNO₄S, MW 485.5): The benzyloxy group introduces flexibility and bulk, which may reduce solubility but enhance selectivity for hydrophobic binding pockets .
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog (C₂₅H₂₁NO₇S, MW 479.5): The dihydrobenzodioxin ring adds conformational rigidity and oxygen-rich hydrogen bonding capacity, useful in CNS-targeting drugs .
Modifications at Position 2 (Methanone Group)
- Phenyl vs.
- Pyrrolidin-1-yl Methanone (CAS 1251561-49-5): Replacing phenyl with pyrrolidinyl shifts the electronic profile (basic amine) and enhances 3D interactions with charged residues in enzymatic pockets .
Comparative Data Table
| Compound Name | Substituent (Position 4) | Methanone Group (Position 2) | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | 4-phenoxyphenyl | Phenyl | ~470–485* | High aromaticity, moderate logP | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-butylphenyl | Phenyl | 417.52 | Increased lipophilicity | |
| 6-Fluoro-4-(4-phenoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-phenoxyphenyl + 6-F | 4-methylphenyl | 485.5 | Enhanced metabolic stability | |
| (4-Methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-methoxyphenyl | 4-methoxyphenyl | 421.5 | Improved solubility | |
| 4-(Benzyloxy)phenyl-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(benzyloxy)phenyl + 6-F | Phenyl | 485.5 | Bulky, hydrophobic binding |
*Estimated based on analogs.
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., F, sulfone) improve stability, while bulky substituents (e.g., benzyloxy) may limit bioavailability.
- Data Gaps: Limited information on solubility, melting points, and in vitro/in vivo efficacy necessitates further experimental validation.
Q & A
Basic: What are the recommended synthetic routes and spectroscopic characterization methods for 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, nucleophilic addition of enaminones to sulfur-containing intermediates can yield benzothiazine derivatives. Post-synthesis, characterization employs:
- FTIR : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1300–1350 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR identify aromatic proton environments and carbon frameworks. For related compounds, phenyl methanone protons appear at δ ~7.50–6.68 (¹H NMR), and carbonyl carbons resonate at δ ~188–189 ppm (¹³C NMR) .
- Elemental Analysis : Validates purity via C/H/N/S/O ratios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
